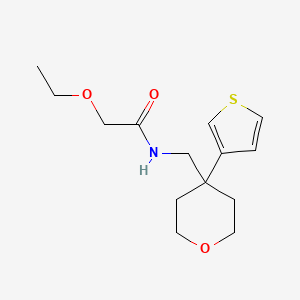
N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the triazole family of compounds, which have been shown to have a variety of biological activities. PTZ-343 has been studied for its potential use as a tool compound in neuroscience research, particularly in the study of epilepsy and other neurological disorders.
Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and interfere with cancer cell proliferation. For instance, some derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) with low micromolar IC50 values . These compounds can be designed to selectively target cancer cells, minimizing damage to normal cells.
Enzyme Inhibition
The triazole ring can act as a mimic of the amide bond, which allows it to interact with enzymes and inhibit their activity. This property is particularly useful in designing enzyme inhibitors that can serve as therapeutic agents. For example, triazole derivatives have been evaluated for their ability to bind to the aromatase enzyme, which is a potential target for breast cancer therapy .
Propiedades
IUPAC Name |
N-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c20-12(15-9-4-2-1-3-5-9)11-16-10(17-18-11)6-19-8-13-7-14-19/h1-5,7-8H,6H2,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEYNGCSXFERPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2859889.png)
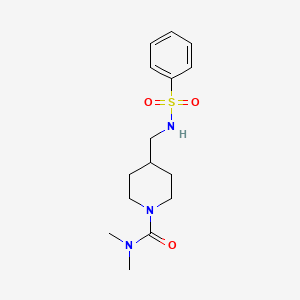

![5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2859893.png)
![2-(4-{[(4,6-Dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2859894.png)
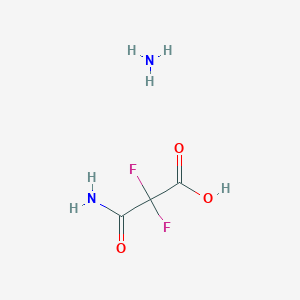
![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2859898.png)

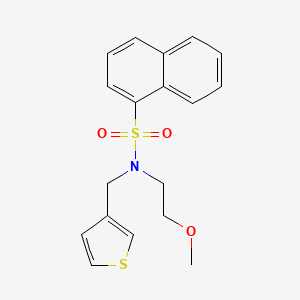
![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide](/img/structure/B2859903.png)
![2-(4-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2859907.png)
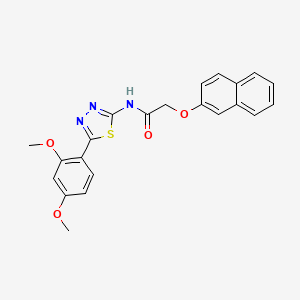
![2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2859910.png)
